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molecular formula C10H12N2O B1609701 (4-Methoxy-benzylamino)-acetonitrile CAS No. 63086-28-2

(4-Methoxy-benzylamino)-acetonitrile

Cat. No. B1609701
M. Wt: 176.21 g/mol
InChI Key: YLTXKLKHLKFNLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09163019B2

Procedure details

A mixture of TEA (55.9 ml, 401 mmol), (4-methoxyphenyl)methanamine (50 g, 364 mmol) and 2-bromoacetonitrile (43.7 g, 364 mmol) in THF (500 ml) was stirred at about 10° C. for about 12 h in a 500 ml round-bottomed flask. The reaction was filtered through a pad of silica gel. The crude material was deposited onto silica gel, loaded onto a silica gel column and eluted with Hex/EtOAc (1:1) to afford the title compound (49 g, 278 mmol, 76% yield). 1H-NMR (CDCl3, 400 MHz): δ=3.55 (s, 2H), 3.81 (s, 3H), 3.87 (s, 2H), 6.88 (d, 2H, J=8.4 Hz), 7.26 (d, 2H, J=8.0 Hz)
[Compound]
Name
TEA
Quantity
55.9 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
43.7 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][NH2:10])=[CH:5][CH:4]=1.Br[CH2:12][C:13]#[N:14]>C1COCC1>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][NH:10][CH2:12][C:13]#[N:14])=[CH:5][CH:4]=1

Inputs

Step One
Name
TEA
Quantity
55.9 mL
Type
reactant
Smiles
Name
Quantity
50 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CN
Name
Quantity
43.7 g
Type
reactant
Smiles
BrCC#N
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
was stirred at about 10° C. for about 12 h in a 500 ml round-bottomed flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered through a pad of silica gel
WASH
Type
WASH
Details
eluted with Hex/EtOAc (1:1)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
COC1=CC=C(CNCC#N)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 278 mmol
AMOUNT: MASS 49 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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